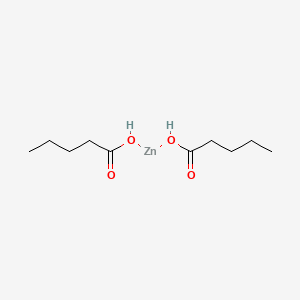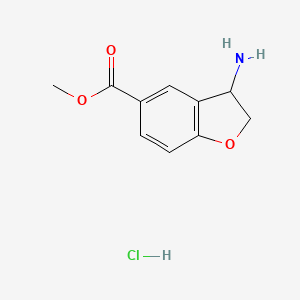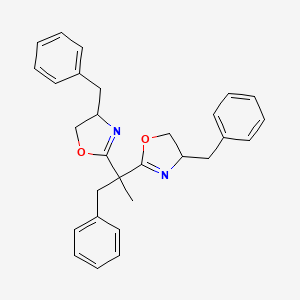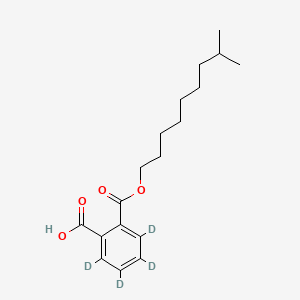
Zinkvalerianat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinkvalerianat, also known as zinc (II) valerianate, is a chemical compound formed from zinc and valerianic acid. It is a zinc salt of valerianic acid, which is derived from the roots of the valerian plant (Valeriana officinalis). This compound is known for its distinctive valerian-like odor and is used in various applications, including homeopathy and as a potential therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
Zinkvalerianat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and valerianic acid.
Reduction: It can be reduced to elemental zinc and valerianic acid.
Substitution: this compound can participate in substitution reactions where the valerianate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and valerianic acid.
Reduction: Elemental zinc and valerianic acid.
Substitution: Products vary based on the substituent introduced .
科学的研究の応用
Zinkvalerianat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.
Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.
Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .
作用機序
The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from this compound can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .
類似化合物との比較
Similar Compounds
Zinc acetate: Used as a dietary supplement and in lozenges for treating the common cold.
Zinc chloride: Utilized in various industrial applications, including as a flux in soldering.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antimicrobial agent.
Uniqueness of Zinkvalerianat
This compound is unique due to its valerianic acid component, which imparts specific biological and therapeutic properties not found in other zinc compounds. Its distinctive odor and potential use in homeopathy further differentiate it from other zinc salts .
特性
分子式 |
C10H20O4Zn |
|---|---|
分子量 |
269.6 g/mol |
IUPAC名 |
pentanoic acid;zinc |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |
InChIキー |
HDRQELOZWSOMNL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)O.CCCCC(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)


